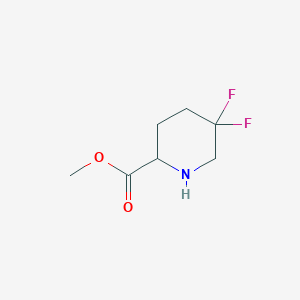

Methyl 5,5-difluoropiperidine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5,5-difluoropiperidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2NO2/c1-12-6(11)5-2-3-7(8,9)4-10-5/h5,10H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYRZTZHEAXGOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CN1)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 5,5-Difluoropiperidine-2-carboxylic Acid

One common approach starts from 1-tert-butoxycarbonyl-5,5-difluoro-piperidine-2-carboxylic acid, which is converted into the methyl ester via diazomethane-mediated methylation:

- The acid (e.g., 1.999 g, 7.54 mmol) is dissolved in methanol at 0 °C.

- A solution of 2 M (trimethylsilyl)diazomethane in diethyl ether is added dropwise until a persistent yellow color indicates excess reagent.

- After 15 minutes, dilute acetic acid is added to quench the reaction.

- The mixture is concentrated, and the residue purified by silica gel chromatography using a gradient of ethyl acetate in hexane.

- This yields 1-(tert-butyl) 2-methyl 5,5-difluoropiperidine-1,2-dicarboxylate as a purified product.

This method is efficient and provides good yields of the methyl ester derivative, which can be further manipulated to remove protecting groups or introduce other substituents.

Fluorination and Piperidine Ring Formation via Catalytic Hydrogenation

Another advanced method involves the diastereoselective formation of multi-fluorinated piperidines through catalytic hydrogenation of pyridine derivatives:

- Pyridine substrates are treated with rhodium(II) catalysts (e.g., Rh-2) under an inert argon atmosphere.

- The reaction is conducted in dry tetrahydrofuran with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a reagent.

- The mixture is placed in a stainless steel autoclave, pressurized with hydrogen gas, and stirred at 25–40 °C for 24 hours.

- Post-reaction, trifluoroacetic anhydride and dichloromethane are added to the crude mixture to facilitate further transformations.

- This method allows the formation of all-cis-(multi)fluorinated piperidines with high diastereoselectivity, including the 5,5-difluoro substitution pattern.

This approach is notable for its stereochemical control and applicability to a range of substituted piperidines.

Synthesis via Chloride Salt Intermediates

Methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride is a closely related compound often prepared as an intermediate:

- Starting from 1-tert-butyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate, treatment with 4 M HCl in dioxane at 25 °C for 2 hours removes protecting groups.

- The resulting solid is used directly in subsequent coupling reactions.

- Coupling with carboxylic acids using HATU and DIPEA in DMF yields functionalized derivatives.

- Purification is achieved by silica gel chromatography with ethyl acetate/hexane mixtures.

- Yields of such reactions are typically high (e.g., 84%).

This method highlights the utility of hydrochloride salts in facilitating downstream functionalization.

Comparative Data Table of Preparation Methods

Research Findings and Notes

The diazomethane methylation method is widely used due to its efficiency in ester formation without racemization or side reactions. However, diazomethane is toxic and explosive, requiring strict safety protocols.

The catalytic hydrogenation approach using rhodium catalysts enables the stereoselective introduction of fluorine atoms on the piperidine ring, which is critical for biological activity modulation. This method is scalable and adaptable to various substrates.

The hydrochloride salt intermediate method is practical for synthetic sequences involving amide bond formation or other coupling reactions, providing a versatile platform for medicinal chemistry applications.

Fluorination at the 5,5-positions of the piperidine ring significantly influences the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are important for drug design.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,5-difluoropiperidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can replace the fluorine atoms in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Pharmaceutical Research

Methyl 5,5-difluoropiperidine-2-carboxylate has been investigated for its potential in developing new medications targeting neurological disorders. Its structural properties enable it to interact with neurotransmitter receptors, which may influence pathways related to mood and anxiety disorders. Preliminary studies suggest that the compound exhibits favorable binding affinities, making it a candidate for further pharmacological exploration.

Binding Affinity Studies

Binding affinity studies have demonstrated that modifications to the piperidine structure can significantly influence the compound's efficacy against specific biological targets. For instance, derivatives of this compound have shown improved potency in degrading BCL6, a protein implicated in certain cancers.

Anticancer Activity

The compound has also been evaluated for its antiproliferative effects against various cancer cell lines. In vitro assays indicated that certain derivatives of this compound exhibited IC50 values in the nanomolar range, suggesting strong potential as anticancer agents.

Case Study: Antiproliferative Activity

A detailed study assessed the antiproliferative activity of several derivatives derived from this compound:

| Compound | GI50 (nM) in OCI-Ly1 | GI50 (nM) in Karpas 422 |

|---|---|---|

| CCT373566 | 2.1 | 1.4 |

| CCT373567 | 83 | 38 |

These results indicate that some derivatives are highly effective against specific cancer cell lines, highlighting their potential for therapeutic application.

Toxicity Assessment

Preliminary toxicity studies have shown that certain derivatives of this compound do not exhibit acute toxicity at high doses (up to 2000 mg/kg). This safety profile is crucial for further development and testing in clinical settings.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is essential for optimizing the efficacy of compounds like this compound. Table 1 below summarizes key findings from SAR studies:

| Compound | BCL6 TR-FRET IC50 (nM) | MSD Degrader Assay DC50 (nM) |

|---|---|---|

| CCT373566 | 2.2 | 0.7 |

| CCT373567 | 2.9 | >2000 |

These findings illustrate how specific structural modifications can enhance or diminish the biological activity of derivatives derived from this compound.

Mechanism of Action

The mechanism by which Methyl 5,5-difluoropiperidine-2-carboxylate exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorination and Functional Groups

A comparative analysis of methyl 5,5-difluoropiperidine-2-carboxylate with related piperidine derivatives reveals significant differences in reactivity, lipophilicity, and biological activity.

Table 1: Structural and Property Comparison

*logP values estimated via computational tools (e.g., XLogP3).

Key Observations:

Fluorine Content: this compound has two fluorine atoms, balancing lipophilicity and synthetic accessibility. In contrast, compounds like 29b (with a 2,4,5-trifluorophenyl group) exhibit higher fluorination, which may improve target binding but complicate synthesis .

Functional Group Diversity :

Research Findings and Data Gaps

- Characterization : While NMR and MS data are available for analogs like 29b , detailed spectroscopic data for this compound remain scarce.

Biological Activity

Methyl 5,5-difluoropiperidine-2-carboxylate is a fluorinated piperidine derivative that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies, providing a comprehensive overview of its biological activity.

This compound features a piperidine ring with two fluorine substituents at the 5-position and a carboxylate group at the 2-position. The presence of fluorine enhances the compound's lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. The ester group can undergo hydrolysis to release the active carboxylic acid, which may modulate enzyme or receptor activity.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets. Research indicates that compounds containing piperidine structures often exhibit pharmacological activities such as:

- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which could lead to therapeutic applications in conditions like cancer and metabolic disorders.

- Receptor Binding : Studies suggest that it may bind to certain receptors, influencing signaling pathways associated with disease processes.

The exact pathways and molecular interactions are still under investigation, but initial studies suggest promising therapeutic applications.

In Vitro Studies

Several studies have investigated the in vitro effects of this compound:

- Cell Proliferation : In a study evaluating its effects on cancer cell lines, the compound demonstrated significant inhibition of cell proliferation with an IC50 value in the low micromolar range. This suggests potential applicability in cancer treatment.

- Selectivity : The compound exhibited selectivity towards specific cancer cell types, indicating a favorable therapeutic window for targeting malignant cells while sparing normal cells.

In Vivo Studies

In vivo research has provided insights into the compound's pharmacokinetics and safety profile:

- Toxicity Assessment : Animal studies showed no acute toxicity at high doses (up to 2000 mg/kg), suggesting a favorable safety profile for further development.

- Efficacy in Tumor Models : this compound reduced tumor volume and weight in mouse models without significant side effects, indicating its potential as an anti-cancer agent.

Data Tables

| Study Type | Findings | IC50 (μM) | Notes |

|---|---|---|---|

| In Vitro (Cancer) | Cell proliferation inhibition | Low micromolar | Selective for cancer cells |

| In Vivo (Toxicity) | No acute toxicity observed | >2000 | Favorable safety profile |

| Efficacy (Tumors) | Reduced tumor volume and weight | Not specified | Effective in mouse models |

Case Studies

-

Case Study on Cancer Cell Lines :

- Researchers tested this compound on various cancer cell lines (e.g., MDA-MB-231). The compound showed significant growth inhibition compared to standard treatments like 5-Fluorouracil.

-

Case Study on Pharmacokinetics :

- A study evaluated the pharmacokinetic profile of the compound after oral administration. Results indicated good bioavailability (31.8%) and clearance rates that support its potential for clinical use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.